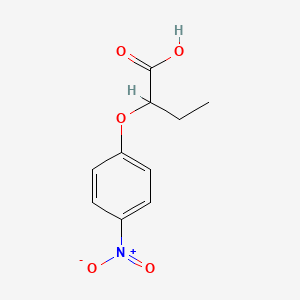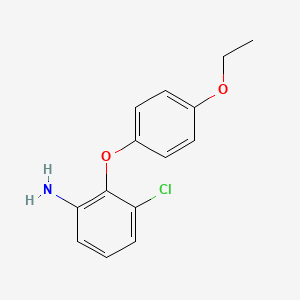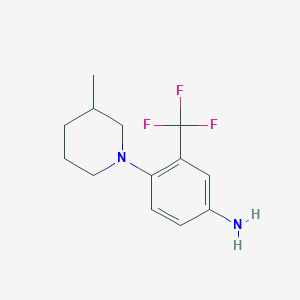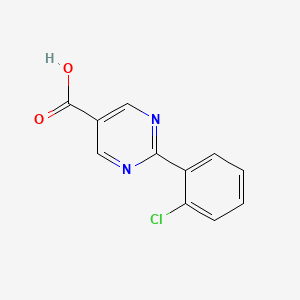
9,9-Diphenyl-9,10-dihydroacridine
Overview
Description
9,9-Diphenyl-9,10-dihydroacridine is an organic compound with the molecular formula C25H19N. It is a derivative of acridine, characterized by the presence of two phenyl groups attached to the ninth carbon of the acridine ring. This compound is known for its applications in organic light-emitting diodes (OLEDs) due to its excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability .
Mechanism of Action
Target of Action
It is known that this compound has several applications, particularly as a raw material for oleds .
Mode of Action
It is known to exhibit excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability when used in OLEDs
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate of p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound exhibits strong blue-light emission when used in oleds , suggesting that it may affect molecular and cellular processes related to light emission.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Diphenyl-9,10-dihydroacridine typically involves the reaction of 2-anilinobenzoic acid methyl ester with phenyllithium. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . Another method involves the Suzuki–Miyaura cross-coupling reaction, where 2,7-dibromo-9,9-diphenyl-9,10-dihydroacridine is reacted with phenylboronic acid under palladium catalysis .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 9,9-Diphenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Acridine derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
9,9-Diphenyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of acridan derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active acridine derivatives.
Comparison with Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- 2,7,9,9-Tetraphenyl-9,10-dihydroacridine
- 10,10′- (5- (4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9,9-dimethyl-9,10-dihydroacridine)
Comparison: Compared to these similar compounds, 9,9-Diphenyl-9,10-dihydroacridine is unique due to its specific structural configuration, which imparts distinct photophysical properties. For instance, its ability to participate in TADF makes it particularly valuable in OLED applications, where efficient light emission is crucial .
Properties
IUPAC Name |
9,9-diphenyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTHOPMRUCFPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20474-15-1 | |
| Record name | 9,9-Diphenyl-9,10-dihydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9,9-Diphenyl-9,10-dihydroacridine a suitable material for OLED applications?
A1: this compound possesses several characteristics that make it attractive for OLEDs. Firstly, it can function as an effective electron donor in thermally activated delayed fluorescence (TADF) emitters. [, ] This property arises from its ability to transport positive charges (holes) within the OLED device, contributing to the electroluminescence process. [] Secondly, its structure allows for modifications that tune the color of emitted light. For example, attaching it to different electron-accepting units enables the creation of emitters for various colors, including blue, sky-blue, and red. [, , ]
Q2: How does the structure of this compound influence its performance in OLEDs?
A2: The structure of this compound plays a crucial role in its performance within OLEDs. Research indicates that modifications to its structure can significantly impact its photoluminescence quantum yield (PLQY), a critical factor for OLED efficiency. For instance, incorporating it into a dendritic structure led to suppressed intermolecular packing and enhanced PLQY, making it suitable for solution-processed non-doped OLEDs. [] Furthermore, studies on isomer engineering revealed that the position of this compound attachment to acceptor cores like PDCN and PPDCN can drastically alter the TADF efficiencies and emission wavelengths, impacting the color and efficiency of the resulting OLED. []
Q3: Can you provide examples of how this compound has been incorporated into different OLED materials?
A3: Researchers have explored various strategies for incorporating this compound into functional OLED materials. Some notable examples include:
- DPAC-AnPCN: This blue-emitting molecule combines this compound with a cyano-substituted anthracene unit, resulting in a material suitable for non-doped OLEDs with pure blue electroluminescence. []
- MAC*-Cu-DPAC: This red-emitting copper(I) complex utilizes this compound as a rigid donor ligand, leading to efficient red emission with a high photoluminescence quantum yield. []
- DPAc-DBTDO: This TADF material utilizes this compound as the electron donor and dibenzo[b,d]thiophene-5,5-dioxide as the acceptor, achieving high efficiency due to a very small energy difference between singlet and triplet excited states (ΔEST). []
- TDBA-DPAC: This deep-blue emitter combines this compound with a bulky organoboron unit, achieving high efficiency and a color index close to the Rec.2020 blue gamut standard for displays. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


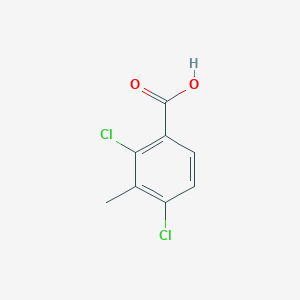
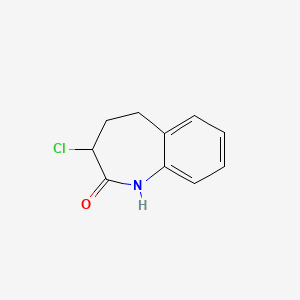
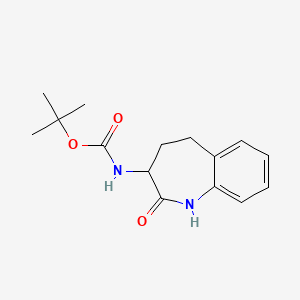

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
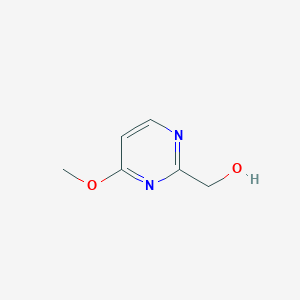

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
